Dacomitinib-d10 (dihydrochloride)

Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable tool throughout the drug discovery and development process. researchgate.netacs.org Initially used as tracers to understand drug metabolism, the application of deuteration has expanded to intentionally improve the pharmacokinetic properties of drug candidates. nih.govresearchgate.netnih.gov This strategy is rooted in the "kinetic isotope effect" and has led to the development of deuterated drugs with improved therapeutic profiles. nih.govwikipedia.org

Deuterium, an isotope of hydrogen, contains a proton and a neutron in its nucleus, effectively doubling its mass compared to hydrogen (protium). gabarx.comwikipedia.org This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. gabarx.comdeutramed.com The cleavage of a C-H bond is often a rate-determining step in the metabolism of many drugs by enzymes like the cytochrome P450 (CYP) family. nih.govportico.org Due to the greater strength of the C-D bond, its cleavage is slower, a phenomenon known as the kinetic isotope effect (KIE). gabarx.comnih.gov This effect can reduce the rate of drug metabolism. nih.govdeutramed.com

The primary application of deuteration in pharmaceutical science is to improve a drug's pharmacokinetic profile. nih.govresearchgate.net By slowing down metabolism, deuteration can lead to a longer drug half-life, allowing for less frequent dosing. deutramed.comresearchgate.net It can also result in more stable blood levels of the active drug, potentially increasing its efficacy and reducing adverse effects. deutramed.com

Furthermore, deuterated compounds are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies. acs.orgnih.gov Labeled compounds help in identifying metabolites and understanding metabolic pathways. acs.orgnih.gov This approach has been instrumental in the development of safer and more effective drugs. sciencecoalition.org The first deuterated drug approved by the FDA was deutetrabenazine in 2017, which demonstrated the clinical viability of this strategy. nih.govdeutramed.com

Overview of Dacomitinib (B1663576): Chemical Context and Therapeutic Relevance (General, non-clinical focus)

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI). drugbank.comresearchgate.net It targets the human epidermal growth factor receptor (EGFR) family of kinases, including EGFR/HER1, HER2, and HER4. drugbank.comspandidos-publications.com Dacomitinib is used for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations. drugbank.compfizer.com

The chemical formula for Dacomitinib is C₂₄H₂₅ClFN₅O₂. drugbank.com It functions by covalently binding to a cysteine residue in the catalytic domains of the HER receptors, leading to irreversible inhibition. drugbank.comnih.gov This action blocks the signaling pathways that drive cancer cell proliferation and survival. spandidos-publications.compatsnap.com Preclinical studies have shown its activity against both EGFR-sensitive and resistant models. spandidos-publications.com

Rationale for Deuteration of Dacomitinib to Dacomitinib-d10 (dihydrochloride)

The rationale for deuterating Dacomitinib to create Dacomitinib-d10 (dihydrochloride) is primarily to serve as an internal standard for bioanalytical studies. In pharmacokinetic analyses, an internal standard is essential for accurate quantification of the drug in biological samples. A deuterated version of the analyte (in this case, Dacomitinib) is an ideal internal standard because it has nearly identical chemical and physical properties to the parent drug but a different mass.

This mass difference allows for its distinction from the non-deuterated Dacomitinib during mass spectrometric analysis, a common technique in drug metabolism studies. nih.gov The use of a stable isotope-labeled internal standard like Dacomitinib-d10 helps to correct for any variability in sample preparation and analysis, leading to more precise and reliable measurement of Dacomitinib concentrations in plasma or other biological matrices.

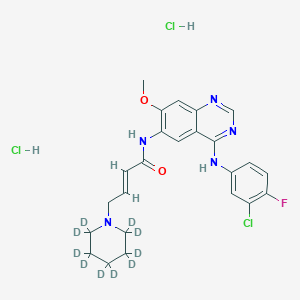

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H27Cl3FN5O2 |

|---|---|

Molecular Weight |

552.9 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide;dihydrochloride |

InChI |

InChI=1S/C24H25ClFN5O2.2ClH/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);2*1H/b6-5+;;/i2D2,3D2,4D2,9D2,10D2;; |

InChI Key |

LXKDPSJRGPJVSA-CGPQFTACSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Dacomitinib D10 Dihydrochloride

Chemical Synthesis of Dacomitinib (B1663576) and its Precursors

The synthesis of the non-labeled Dacomitinib provides a foundational understanding for the preparation of its deuterated counterpart. Several synthetic strategies have been reported, with a common approach involving the construction of the core quinazoline (B50416) structure followed by the attachment of the side chains.

Isotopic Labeling Strategies for Dacomitinib-d10 (dihydrochloride)

The synthesis of Dacomitinib-d10 (dihydrochloride) requires the strategic incorporation of deuterium (B1214612) atoms into the molecule. This is typically achieved by using a deuterated starting material in the synthesis.

Deuterium Incorporation Site and Rationale

In Dacomitinib-d10, the ten deuterium atoms are located on the piperidine (B6355638) ring. The chemical name for this isotopologue is (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl-d10)but-2-enamide.

The primary rationale for deuteration is to alter the pharmacokinetic profile of the drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "deuterium kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of these bonds. biotools.us By replacing the hydrogen atoms on the piperidine ring, which is a potential site of metabolism, with deuterium, the metabolic stability of the compound can be enhanced. This can lead to a longer half-life and potentially a more favorable side effect profile by reducing the formation of certain metabolites.

Optimized Synthetic Routes for Deuterated Dacomitinib

An optimized synthetic route for Dacomitinib-d10 would logically follow a similar pathway to the non-deuterated compound, but would utilize a deuterated precursor for the piperidine moiety. A plausible approach would involve the use of commercially available piperidine-d11 (B105061).

The synthesis would likely proceed as follows:

Preparation of the deuterated side chain: The deuterated butenoic acid side chain would be synthesized. This could involve reacting piperidine-d11 with a suitable butene derivative to form 4-(piperidin-1-yl-d10)but-2-enoic acid or its corresponding acyl chloride.

Coupling to the quinazoline core: The deuterated side chain is then coupled to the pre-formed 6-amino-7-methoxy-4-(3-chloro-4-fluoroanilino)quinazoline intermediate. This key intermediate is synthesized through multi-step procedures as described for the non-deuterated Dacomitinib. drugbank.comiaea.orgrsc.org

Formation of the dihydrochloride (B599025) salt: The final Dacomitinib-d10 free base is then treated with hydrochloric acid to furnish the dihydrochloride salt.

This strategy ensures the specific incorporation of the deuterium label at the desired positions without altering the core structure of the Dacomitinib molecule.

Spectroscopic and Chromatographic Characterization of Deuterated Dacomitinib

The successful synthesis and isotopic purity of Dacomitinib-d10 (dihydrochloride) must be confirmed through rigorous analytical techniques.

Confirmation of Deuterium Labeling and Position

Mass spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. The molecular weight of Dacomitinib-d10 is expected to be 10 atomic mass units higher than that of the non-deuterated Dacomitinib. This is readily observed in the mass spectrum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored. For Dacomitinib and its d10 analog, these transitions provide clear evidence of successful labeling.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dacomitinib | 470.4 | 385.0 |

| Dacomitinib-d10 | 480.2 | 385.1 |

This data is based on reported LC-MS/MS methods for the analysis of Dacomitinib and its deuterated internal standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the position of the deuterium labels. In the ¹H NMR spectrum of Dacomitinib-d10, the signals corresponding to the protons on the piperidine ring would be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Dacomitinib. The remaining signals in the spectrum would correspond to the protons on the quinazoline core, the anilino moiety, and the butenamide linker. Conversely, a ²H NMR spectrum would show signals corresponding to the deuterium atoms on the piperidine ring.

Assessment of Isotopic Purity

The isotopic purity of Dacomitinib-d10 is a critical parameter and is typically assessed using high-resolution mass spectrometry (HRMS). This technique can distinguish between molecules with very small mass differences, allowing for the quantification of the percentage of molecules that are fully deuterated (d10) versus those that have fewer deuterium atoms (d0 to d9).

Advanced Bioanalytical Methodologies Utilizing Dacomitinib D10 Dihydrochloride

Role of Dacomitinib-d10 (dihydrochloride) as a Stable Isotope Internal Standard (SIIS)

Dacomitinib-d10 is the deuterium-labeled form of Dacomitinib (B1663576), designed specifically for use as an internal standard in quantitative analysis. medchemexpress.cominvivochem.com In bioanalysis, an internal standard is a compound of known quantity added to samples to correct for analytical variability. wuxiapptec.comscioninstruments.com The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares nearly identical physicochemical properties. aptochem.comnih.gov Dacomitinib-d10 fulfills this role, ensuring greater accuracy and precision in the quantification of Dacomitinib in complex biological matrices like human plasma. devagiricollege.orgkcasbio.com

Principles of Internal Standard Application in Mass Spectrometry

The use of an internal standard (IS) is a cornerstone of quantitative mass spectrometry, designed to correct for variations that can occur at multiple stages of the analytical process. scioninstruments.comscioninstruments.com An IS is added at a consistent concentration to all samples, including calibration standards and quality controls, ideally at the earliest stage of sample preparation. scioninstruments.com By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation (e.g., extraction, dilution), chromatographic injection, and mass spectrometric detection can be normalized. wuxiapptec.comscioninstruments.com

Specifically, an IS helps to compensate for:

Sample Preparation Variability: Losses of the analyte during complex extraction procedures are accounted for, as the IS is expected to be lost at the same rate. wuxiapptec.com

Instrumental Fluctuations: Minor variations in injection volume or detector sensitivity over an analytical run are corrected because both the analyte and the IS are affected similarly. scioninstruments.comscioninstruments.com

Matrix Effects: In mass spectrometry, co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. scioninstruments.comkcasbio.com An IS that experiences the same matrix effect as the analyte can effectively nullify this interference. kcasbio.comwelchlab.com

Advantages of Deuterated Internal Standards in Quantitative Bioanalysis

Deuterated internal standards, a type of Stable Isotope-Labeled Internal Standard (SIL-IS), are considered the gold standard in quantitative bioanalysis for several reasons. aptochem.comkcasbio.com The primary advantage of using a deuterated standard like Dacomitinib-d10 is its near-identical chemical and physical properties to the unlabeled analyte, Dacomitinib. aptochem.comnih.gov

Key advantages include:

Co-elution: Deuterated standards typically co-elute with the analyte during chromatographic separation. This ensures that both compounds are subjected to the same matrix effects at the same time, providing the most accurate correction. aptochem.comkcasbio.com

Similar Extraction Recovery and Ionization Response: Because their structures are almost identical, the deuterated IS and the analyte exhibit the same behavior during sample extraction and have the same ionization efficiency in the mass spectrometer's ion source. wuxiapptec.comaptochem.com

Improved Precision and Accuracy: By effectively correcting for multiple sources of error, deuterated standards significantly enhance the robustness, precision, and accuracy of the bioanalytical method. kcasbio.comclearsynth.com

Mass Differentiation: The mass difference between the deuterated standard and the analyte, due to the replacement of hydrogen atoms with deuterium (B1214612), allows them to be distinguished easily by the mass spectrometer without interfering with each other's signals. wuxiapptec.comaptochem.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Dacomitinib Quantification

Several robust and sensitive LC-MS/MS methods have been developed and validated for the quantification of dacomitinib in biological matrices, such as human plasma and rat liver microsomes. nih.govdevagiricollege.orgnih.gov These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. The use of Dacomitinib-d10 as an internal standard has been integral to the success of these assays. devagiricollege.orgresearchgate.net

Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase)

Effective chromatographic separation is crucial for resolving the analyte from endogenous matrix components, thereby minimizing interference. For Dacomitinib analysis, reversed-phase C18 columns are commonly employed. nih.govdevagiricollege.orgnih.gov The mobile phase typically consists of an aqueous component (often containing a modifier like ammonium formate, ammonium acetate, or formic acid to improve peak shape and ionization) and an organic solvent, most commonly acetonitrile. nih.govdevagiricollege.orgresearchgate.net Both isocratic and gradient elution methods have been successfully developed. nih.govnih.gov

| Parameter | Method 1 devagiricollege.org | Method 2 nih.gov | Method 3 nih.gov |

|---|---|---|---|

| Column | Discovery C18 (10 cm × 4.6 mm, 5 μm) | ACE Excel C18 (50.0 mm × 2.1 mm, 5 μm) | Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.00) | Ammonium acetate (5 mM in 0.1% formic acid) | Not specified |

| Mobile Phase B | Acetonitrile | Acetonitrile | Not specified |

| Elution Mode | Gradient (70:30 v/v A:B) | Gradient | Isocratic |

| Flow Rate | 0.8 mL/min | Not specified | Not specified |

| Run Time | Not specified | 4 min | 4 min |

Mass Spectrometric Detection Conditions (e.g., Ionization Mode, Multiple Reaction Monitoring Transitions)

Detection of Dacomitinib and its internal standard is typically achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. nih.govdevagiricollege.orgresearchgate.net Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. devagiricollege.orgnih.gov The transition for Dacomitinib-d10 is selected to have the same product ion as Dacomitinib, which is a common practice for deuterated standards where fragmentation patterns are often identical. devagiricollege.org

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Dacomitinib | 470.2 | 385.1 | devagiricollege.org |

| Dacomitinib-d10 (IS) | 480.2 | 385.1 | devagiricollege.org |

| Dacomitinib | 470.4 | 385.0 | nih.gov |

| Internal Standard (IS) | 480.2 | 385.1 | nih.gov |

| Dacomitinib | 470.1 | 319.0 / 124.0 | nih.gov |

Addressing Challenges in Deuterated Compound Bioanalysis

While using deuterated internal standards like Dacomitinib-d10 is the gold standard, it is not without potential challenges. A primary consideration is the kinetic isotope effect (KIE), where the heavier deuterium isotope can slow down the rate of metabolic reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov If the deuterated standard is metabolized at a different rate than the analyte, it may not accurately compensate for metabolic loss during sample processing, a phenomenon known as metabolic switching. nih.gov

Furthermore, the isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the LLOQ. musechem.com From a synthetic standpoint, introducing a precise number of deuterium atoms at specific molecular locations and ensuring high deuterium efficiency can be challenging. musechem.com Therefore, careful characterization of the deuterated internal standard and evaluation of its behavior relative to the analyte in the biological matrix are essential steps in method development to ensure a robust and reliable bioanalytical assay.

Preclinical Pharmacokinetic and Metabolism Research Incorporating Dacomitinib D10 Dihydrochloride

In Vitro Metabolic Stability Assessment

The assessment of a drug candidate's metabolic stability is a critical early step in preclinical development. These in vitro assays predict how a drug will be metabolized in the body, providing initial estimates of its metabolic clearance and half-life. Dacomitinib-d10 (dihydrochloride) is instrumental in these studies as an internal standard for the accurate measurement of the parent compound, dacomitinib (B1663576).

Utilization in Liver Microsome Models (e.g., Rat Liver Microsomes)

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard in vitro model for evaluating metabolic stability. nih.gov In a typical assay, dacomitinib is incubated with rat liver microsomes (RLMs) along with necessary cofactors. nih.govresearchgate.net Dacomitinib-d10 (dihydrochloride) is added to the reaction mixture at specific time points to stop the reaction and to serve as an internal standard for the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the precise quantification of the remaining dacomitinib over time, which is essential for determining the rate of metabolism. nih.gov

Determination of Intrinsic Clearance and Half-life in Preclinical Systems

By measuring the rate of disappearance of dacomitinib in the liver microsome model, key pharmacokinetic parameters can be calculated. The in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the slope of the natural logarithm of the remaining drug concentration versus time. nih.gov For dacomitinib, studies using rat liver microsomes have determined an in vitro t½ of 157.5 minutes and an intrinsic clearance of 0.97 mL/min/kg. nih.gov These values provide an early indication of the drug's expected metabolic fate in vivo. nih.gov

Table 1: In Vitro Metabolic Stability of Dacomitinib in Rat Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Half-life (t½) | 157.5 min | nih.gov |

This interactive table summarizes the key in vitro metabolic stability parameters for dacomitinib determined using rat liver microsomes.

In Vivo Pharmacokinetic Investigations in Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate. nih.govresearchgate.net These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the drug in a whole organism. criver.comwuxiapptec.com Dacomitinib-d10 (dihydrochloride) is a critical analytical tool in these investigations, enabling accurate quantification of dacomitinib in various biological samples collected from the animals. medchemexpress.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies trace the journey of a drug and its metabolites through the body. criver.comwuxiapptec.com Following administration of dacomitinib to animal models, plasma, urine, and feces are collected over time. wuxiapptec.com Dacomitinib-d10 (dihydrochloride) is used as an internal standard in the LC-MS/MS analysis of these samples to accurately measure the concentrations of dacomitinib and its metabolites. nih.gov This allows for the characterization of the drug's absorption rate, the extent of its distribution into various tissues, the rate and pathways of its metabolism, and the routes and rate of its excretion. criver.comwuxiapptec.com

Elucidation of Metabolic Pathways and Metabolite Identification

Identifying the metabolic pathways of a drug is fundamental to understanding its potential for drug-drug interactions and inter-individual variability in response. nih.gov Dacomitinib-d10 (dihydrochloride) plays a vital role in these studies by enabling the differentiation of the parent drug from its metabolites during analysis.

In vitro studies using rat liver microsomes have been instrumental in identifying the phase I metabolites of dacomitinib. researchgate.netnih.gov The primary metabolic pathway is the hydroxylation of the piperidine (B6355638) ring. researchgate.netnih.gov Further investigations have also characterized the formation of reactive metabolites, such as an aldehyde and an iminium ion. researchgate.netnih.gov The formation of these reactive species is a critical area of investigation as they can potentially contribute to drug-induced toxicities. nih.gov The major enzyme responsible for the formation of the active metabolite, O-desmethyl dacomitinib, is CYP2D6, with a smaller contribution from CYP3A4 for the formation of other minor oxidative metabolites. nih.govdrugbank.com

Table 2: Identified Metabolites of Dacomitinib

| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Reference |

|---|---|---|---|

| O-desmethyl dacomitinib (PF-05199265) | O-demethylation | CYP2D6, CYP3A4 | nih.govdrugbank.com |

| Piperidine ring hydroxylation products | Hydroxylation | Not specified | researchgate.netnih.gov |

| Aldehyde intermediate | Oxidation | Not specified | researchgate.netnih.gov |

This interactive table details the identified metabolites of dacomitinib and the metabolic pathways involved in their formation.

Application of Deuterium (B1214612) Labeling for Metabolite Tracking

In preclinical research, deuterium-labeled compounds like Dacomitinib-d10 (dihydrochloride) serve as invaluable tools for metabolite tracking and identification. medchemexpress.com The substitution of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to the parent drug but possesses a distinct mass signature. This mass difference allows for the precise differentiation and quantification of the administered drug and its various metabolites from endogenous compounds within biological matrices using mass spectrometry-based techniques. nih.gov

The primary application of Dacomitinib-d10 in metabolic studies is to serve as an internal standard for the quantification of the unlabeled drug, dacomitinib, and its metabolites in plasma, tissues, and excreta. By adding a known amount of the deuterated standard to a biological sample, researchers can accurately determine the concentration of the non-labeled drug and its metabolites, correcting for any loss that may occur during sample preparation and analysis. This method significantly enhances the accuracy and precision of pharmacokinetic studies.

Furthermore, the use of deuterium labeling facilitates the elucidation of metabolic pathways. When Dacomitinib-d10 is administered, the deuterium atoms remain attached to the core structure of the molecule as it undergoes biotransformation. This allows for the confident identification of drug-related material in complex biological samples. By analyzing the mass spectra of the sample, researchers can identify peaks corresponding to the deuterated parent drug and its metabolites, distinguishing them from the myriad of other molecules present. This approach has been instrumental in characterizing the metabolic fate of numerous drugs, including the identification of previously unknown or low-abundance metabolites. nih.gov

Influence of Deuterium Kinetic Isotope Effects (DKIE) on Metabolism

The substitution of hydrogen with deuterium can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), which can influence the rate of metabolic reactions. nih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position. This effect is particularly relevant for drugs like dacomitinib, which are metabolized by cytochrome P450 (CYP) enzymes, as many CYP-mediated reactions involve the abstraction of a hydrogen atom. drugbank.comnih.gov

The magnitude of the DKIE can provide valuable insights into the mechanism of a metabolic reaction. A significant DKIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic pathway. In preclinical studies, this information can be used to:

Probe metabolic pathways: By strategically placing deuterium atoms at different positions on the dacomitinib molecule, researchers can determine which sites are most susceptible to metabolism and which metabolic pathways are most important for the drug's clearance.

Modulate metabolism: In some cases, the DKIE can be exploited to slow down the metabolism of a drug, leading to increased exposure and potentially enhanced efficacy. This strategy, known as "deuterium-reinforced" or "heavy" drug development, has been explored for a number of therapeutic agents. nih.gov

Improve safety profiles: By blocking a metabolic pathway that leads to the formation of a toxic metabolite, deuterium substitution can potentially improve the safety profile of a drug.

Theoretical and Mechanistic Insights from Deuterium Labeling in Dacomitinib Research

Understanding Enzyme-Mediated Carbon-Hydrogen Bond Cleavage through Deuteration

The metabolic breakdown of many drugs is facilitated by enzymes, particularly the cytochrome P450 (CYP) superfamily, which often involves the cleavage of carbon-hydrogen (C-H) bonds. nih.gov The strength of this bond is a critical factor in the rate of these metabolic reactions. Deuterium (B1214612) labeling leverages a fundamental principle of quantum mechanics: the carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a corresponding C-H bond. youtube.com

This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond. youtube.com Consequently, when an enzyme attempts to cleave this bond as part of a metabolic process, the reaction proceeds at a slower rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is the cornerstone of using deuteration to enhance a drug's pharmacokinetic properties. nih.govwikipedia.org For the KIE to be significant, the cleavage of the C-H bond must be the rate-determining step, or at least a partially rate-limiting step, in the metabolic pathway. nih.govwikipedia.org

Dacomitinib's metabolism provides a clear theoretical application for this principle. It undergoes oxidative metabolism, primarily mediated by CYP2D6 and to a lesser extent by CYP3A4 and CYP2C9. drugbank.comnih.gov A major metabolic pathway is O-demethylation, where a methyl group is removed from the molecule. drugbank.comwikipedia.org By replacing the hydrogen atoms on this methoxy (B1213986) group with deuterium, as would be the case in a deuterated analog like Dacomitinib-d10, the C-D bonds would be significantly stronger, thus potentially slowing down this key metabolic process.

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Metabolism |

|---|---|---|---|

| Bond Energy | Lower | Higher | More energy is required to break a C-D bond. |

| Vibrational Frequency | Higher | Lower | Contributes to a higher activation energy for C-D bond cleavage. |

| Reaction Rate | Faster | Slower (typically 6-10x) | Enzymatic reactions involving C-D bond cleavage are slower. youtube.com |

Kinetic Isotope Effects and their Influence on Drug Fate

The kinetic isotope effect (KIE) is the quantitative measure of the change in reaction rate upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A primary KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. numberanalytics.com The magnitude of the KIE can provide valuable insights into enzymatic reaction mechanisms and transition states. numberanalytics.comnih.gov

The influence of the KIE on a drug's fate—its absorption, distribution, metabolism, and excretion (ADME)—can be profound. By slowing the rate of metabolism, deuteration can lead to:

Increased Parent Drug Exposure: A slower metabolic clearance results in higher concentrations of the parent drug in the bloodstream over a longer period (increased Area Under the Curve, AUC). tandfonline.com

Longer Half-Life: The time it takes for the drug concentration to reduce by half can be extended. wikipedia.org

Table 2: Major Metabolic Pathways of Dacomitinib (B1663576) and Potential Deuteration Sites

| Metabolic Pathway | Primary Enzyme(s) | Site on Dacomitinib | Potential Impact of Deuteration at this Site |

|---|---|---|---|

| O-demethylation | CYP2D6, CYP3A4 drugbank.comnih.gov | Methoxy group on the quinazoline (B50416) ring | Slow the formation of the O-desmethyl dacomitinib metabolite. |

| Piperidine (B6355638) Ring Hydroxylation | CYP Enzymes nih.gov | Piperidine ring | Slow the formation of hydroxylated metabolites. |

| Oxidative Metabolism | CYP3A4 nih.gov | Other sites on the molecule | Minor pathways could be affected, potentially leading to metabolic shunting. |

Implications of Deuteration on Preclinical Pharmacological Profiles (excluding efficacy/toxicity)

The preclinical pharmacological profile of a deuterated compound like Dacomitinib-d10 would be expected to differ from its non-deuterated counterpart, primarily in its ADME properties. nih.gov These changes are a direct consequence of the KIE on metabolic pathways.

Absorption and Distribution: Deuteration is not expected to significantly alter the fundamental physicochemical properties that govern absorption and distribution. The size, shape, and pKa of the molecule remain largely unchanged. nih.gov Therefore, processes like intestinal absorption and protein binding are anticipated to be similar to the parent compound. Dacomitinib, for instance, has a high protein binding of approximately 98%. drugbank.com

Metabolism: This is where the most significant changes are anticipated. Preclinical studies using human liver microsomes would be essential to quantify the KIE. By incubating Dacomitinib-d10 and dacomitinib with microsomes, researchers could compare the rates of disappearance of the parent compounds and the rates of formation of key metabolites like O-desmethyl dacomitinib. nih.gov The expectation would be a lower intrinsic clearance for the deuterated version. nih.gov

It is crucial to note that while these effects are theoretically sound, the practical outcomes can be complex and species-dependent. tandfonline.comnih.gov For example, deuteration of one metabolic "soft spot" may simply shift the metabolic burden to another pathway, a phenomenon known as metabolic switching. juniperpublishers.com Therefore, a comprehensive preclinical evaluation in various models is necessary to fully characterize the pharmacological profile of a deuterated drug candidate. nih.gov

| Metabolite Formation Rate | Standard | Slower | The stronger C-D bond at the site of metabolism reduces the rate of metabolite production. juniperpublishers.com |

Applications in Advanced Research Contexts

Contribution to Drug Discovery and Lead Optimization

In the intricate process of drug discovery and development, stable isotope-labeled compounds such as Dacomitinib-d10 are invaluable. invivochem.com The incorporation of heavy isotopes like deuterium (B1214612) is a strategy employed to trace and quantify drug candidates throughout the development pipeline. invivochem.com Dacomitinib-d10 serves as a critical tool in preclinical and clinical studies, enabling researchers to meticulously track the parent compound, dacomitinib (B1663576), and understand its metabolic fate. This aids in the identification of potential metabolites and provides a clearer picture of the drug's behavior in biological systems, which is foundational information for lead optimization. The use of such labeled compounds helps in transforming metabolically vulnerable sites into more stable functional groups, thereby enhancing metabolic stability and avoiding potentially toxic byproducts. researchgate.net

Deuteration, the specific replacement of hydrogen atoms with their heavier isotope, deuterium, has garnered significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drug molecules. invivochem.commedchemexpress.combiomart.cn This strategy is rooted in the "kinetic isotope effect," where the greater mass of deuterium can lead to the formation of stronger chemical bonds (e.g., Carbon-Deuterium vs. Carbon-Hydrogen).

This enhanced bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) isoenzymes, which are often responsible for drug metabolism. researchgate.net By strategically placing deuterium atoms at sites on the molecule that are prone to metabolic attack, researchers can slow down the rate of metabolism. This can lead to:

Reduced metabolic clearance.

Increased systemic exposure (Area Under the Curve - AUC).

Extended elimination half-life (t1/2).

Facilitating Biomarker Quantification and Analysis

Dacomitinib-d10 (dihydrochloride) is instrumental in the accurate quantification of dacomitinib in biological samples, such as human plasma, a critical aspect of pharmacokinetic studies. researchgate.netresearchgate.netdevagiricollege.org In bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), Dacomitinib-d10 is used as an ideal internal standard (IS). researchgate.netdevagiricollege.org

Because it has nearly identical chemical and physical properties to the non-labeled dacomitinib, it co-elutes and experiences similar ionization effects during mass spectrometry analysis. However, due to its higher mass, it is distinguishable from the parent compound by the mass spectrometer. devagiricollege.org This allows it to be used as a reference to correct for variability during sample preparation and analysis, such as extraction loss or matrix effects. researchgate.netdevagiricollege.org

Validated LC-MS/MS methods have been developed for the determination of dacomitinib in human plasma using Dacomitinib-d10 as the internal standard. devagiricollege.orgsemanticscholar.org These methods demonstrate high precision and accuracy, with a linear calibration curve and a low limit of quantification, enabling the reliable measurement of dacomitinib concentrations in clinical trial subjects. researchgate.netsemanticscholar.org

| Analyte | Role | Mass Transition (m/z) | Source |

|---|---|---|---|

| Dacomitinib | Target Analyte | 470.2/385.1 | devagiricollege.org |

| Dacomitinib-d10 | Internal Standard | 480.2/385.1 | devagiricollege.org |

Role as a Reference Standard in Pharmaceutical Quality Control and Development

Beyond its use in bioanalysis, Dacomitinib-d10 (dihydrochloride) functions as a high-quality pharmaceutical reference standard. synzeal.comsimsonpharma.com Reference standards are highly characterized materials used to ensure the identity, purity, quality, and concentration of active pharmaceutical ingredients (APIs) and formulated products.

In the context of pharmaceutical quality control (QC) and development, Dacomitinib-d10 is used for:

Method Validation : To validate analytical methods, ensuring they are accurate, precise, and specific for quantifying dacomitinib. synzeal.com

Quality Control Testing : As a benchmark in routine QC testing of dacomitinib drug substance and product batches to confirm they meet regulatory specifications. synzeal.com

Stability Studies : To accurately measure the concentration of dacomitinib over time under various storage conditions. synzeal.com

Impurity Identification : To help in the identification and quantification of impurities in the dacomitinib API. synzeal.com

| Application Area | Function of Dacomitinib-d10 | Source |

|---|---|---|

| Product Development | Serves as a reference for analytical method development. | synzeal.com |

| Method Validation | Used to confirm the accuracy and precision of quantification methods. | synzeal.com |

| Quality Control (QC) | Acts as an internal standard for routine batch release testing. | synzeal.com |

| Stability Studies | Enables precise measurement of drug degradation over time. | synzeal.com |

Future Directions and Emerging Research Opportunities

Novel Synthetic Approaches for Deuterated Compounds

The synthesis of deuterated compounds like Dacomitinib-d10 (dihydrochloride) is moving beyond traditional methods, with a focus on efficiency, selectivity, and scalability. While many current approaches rely on incorporating simple, commercially available deuterated precursors using standard techniques, research is pushing towards more advanced and versatile processes. nih.gov The development of these novel synthetic routes is crucial for producing complex deuterated molecules with high isotopic purity, which is a significant challenge. musechem.comdigitellinc.com

Key emerging strategies include:

Metal-Catalyzed C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for direct molecular assembly. acs.org Rhodium(III)-catalyzed reactions, for example, have been used to create complex heterocyclic structures, demonstrating a pathway for incorporating deuterium (B1214612) at specific sites in a molecule. acs.org This method offers a direct and efficient alternative to traditional multi-step syntheses that often suffer from harsh conditions or limited functional group tolerance. acs.org

Biocatalytic Deuteration: The use of enzymes offers a highly selective and environmentally friendly approach to deuteration. researchgate.net Enzymes, such as those dependent on nicotinamide (B372718) cofactors, can install deuterium atoms at chiral centers with high precision. researchgate.net This biocatalytic strategy often uses D₂O as the deuterium source and a clean reductant like H₂, presenting a scalable and sustainable alternative to conventional chemical methods. researchgate.net

Divergent and Metal-Free Synthesis: Researchers have developed general, metal-free methods for the synthesis of amines selectively deuterated at specific positions. nih.gov One such approach uses a domino keteniminium/iminium activation sequence to produce a range of deuterated amines with high levels of deuterium incorporation. nih.gov This versatility is essential for creating a library of deuterated compounds for various research applications. nih.gov

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) mixed with other metals, facilitates hydrogen-deuterium exchange reactions. epj-conferences.org These methods can use D₂O as the deuterium source to label organic molecules, providing a practical approach for synthesizing deuterated materials for neutron scattering studies and other applications. epj-conferences.orgnih.gov

Interactive Table: Novel Synthetic Approaches for Deuterated Compounds

| Synthetic Method | Description | Key Advantages | References |

|---|---|---|---|

| Metal-Catalyzed C-H Activation | Uses transition metals like Rhodium (Rh) to directly replace a C-H bond with a C-D bond. | High efficiency and selectivity; enables construction of complex polycyclic systems in a single step. | acs.org |

| Biocatalytic Deuteration | Employs enzymes to catalyze the stereoselective introduction of deuterium. | High stereo- and site-selectivity; environmentally friendly (uses D₂O); operates under mild conditions. | researchgate.net |

| Divergent, Metal-Free Synthesis | Utilizes organic reagents and reaction sequences (e.g., domino reactions) to create various deuterated products from a common intermediate. | Versatile and general; avoids metal contamination; allows for precise placement of deuterium at multiple sites. | nih.gov |

| Heterogeneous Catalysis (e.g., Pd/C) | Employs a solid-phase catalyst (like Palladium on Carbon) to facilitate H-D exchange, often using D₂O as the deuterium source. | Suitable for large-scale synthesis; catalyst can be easily recovered and reused. | epj-conferences.orgnih.gov |

Integration with Advanced Analytical Techniques

The unique properties of deuterated compounds necessitate the use of sophisticated analytical techniques to confirm their identity, purity, and the precise location of deuterium atoms. Dacomitinib-d10 (dihydrochloride) is designed for use in analytical method development and validation, making its integration with these techniques fundamental to its purpose. clearsynth.com

The primary analytical methods employed are:

Mass Spectrometry (MS): MS is a cornerstone technique for analyzing deuterated compounds. It is used to determine the molecular weight and confirm the incorporation of deuterium atoms. epj-conferences.orgnih.gov However, a key limitation of standard MS is its inability to distinguish between isotopomers of the identical mass, meaning it cannot pinpoint the exact location of the deuterium atom within the molecule. brightspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are essential for structural elucidation. nih.gov ¹H NMR can confirm deuteration by showing the disappearance of a proton signal at a specific position, while ²H NMR directly detects the presence of deuterium. nih.gov While powerful, NMR analysis can be complex and time-consuming, often requiring large sample quantities. brightspec.com

The combination of MS and NMR is typically used to provide unambiguous structural identification of the deuterated products. nih.gov Emerging techniques like Molecular Rotational Resonance (MRR) spectroscopy are being explored to overcome the limitations of conventional methods by providing precise, site-specific deuteration analysis without the need for complex data interpretation. brightspec.com

| Molecular Rotational Resonance (MRR) | An emerging technique that provides rapid and direct monitoring of site-specific deuteration. | Newer technology, less widely available than MS or NMR. | brightspec.com |

Broader Applications of Dacomitinib-d10 (dihydrochloride) in Preclinical and Translational Research

The primary and most significant application of Dacomitinib-d10 (dihydrochloride) is as an internal standard in pharmacokinetic (PK) and metabolism studies of its non-deuterated parent drug, Dacomitinib (B1663576). clearsynth.com The substitution of hydrogen with deuterium creates a molecule that is chemically identical for analytical purposes but has a different mass, allowing it to be distinguished by mass spectrometry. uniupo.itnih.gov

In preclinical and translational research, Dacomitinib-d10 (dihydrochloride) is indispensable for:

Quantitative Bioanalysis: In studies measuring the concentration of Dacomitinib in biological matrices (like plasma or tissue), a known amount of Dacomitinib-d10 is added to the sample. Because the deuterated and non-deuterated forms behave identically during sample extraction and analysis, the ratio of Dacomitinib to Dacomitinib-d10 measured by the mass spectrometer allows for precise and accurate quantification of the drug. This is crucial for determining key PK parameters. musechem.com

Metabolite Identification: Deuterium labeling can be used as a tracer to follow the metabolic fate of a drug. nih.gov By analyzing the mass spectra of metabolites, researchers can distinguish drug-derived metabolites from endogenous compounds, helping to elucidate metabolic pathways.

Bridging Preclinical and Clinical Data: Reliable and validated analytical methods are the foundation of translational research. By enabling accurate measurement of drug exposure in preclinical animal models, Dacomitinib-d10 (dihydrochloride) helps establish the pharmacokinetic/pharmacodynamic (PK/PD) relationships that are used to predict and understand the drug's behavior in human clinical trials. nih.gov This supports the translation of findings from the lab to the clinic.

While some deuterated drugs are developed to have improved metabolic profiles over their parent compounds, the role of Dacomitinib-d10 is primarily as a non-therapeutic analytical tool that enhances the quality and reliability of research into Dacomitinib itself. clearsynth.comuniupo.itnih.gov

Addressing Research Gaps in Deuterated Analogue Studies

The field of deuterated compounds, while promising, faces several challenges and research gaps that need to be addressed to unlock its full potential. These gaps apply to the development of both deuterated drugs and the analytical tools that support them.

Predictability of Deuterium Effects: One of the most significant hurdles is that the biological effects of deuteration cannot be easily predicted. musechem.com While the primary kinetic isotope effect (KIE) suggests that replacing a hydrogen with a deuterium at a site of metabolism will slow the reaction, the actual outcome can be complex. nih.gov Deuteration can lead to "metabolic shunting," where the body uses an alternative metabolic pathway, which may or may not be desirable. nih.gov More research is needed to build predictive models for how deuteration will alter a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

Synthetic and Manufacturing Challenges: The synthesis and manufacturing of deuterated compounds remain complex and costly. businessresearchinsights.com Challenges include the limited availability of deuterium, the need for specialized and efficient synthetic methods to ensure high isotopic purity, and stringent quality control. musechem.combusinessresearchinsights.com Developing more cost-effective and scalable manufacturing processes is essential for broader application. neulandlabs.com

Understanding Secondary Isotope Effects: While the primary KIE is well-studied, the impact of secondary or more subtle isotope effects on a molecule's conformation, binding affinity, or off-target activity is less understood. nih.gov A 1987 study noted that d9-caffeine had significantly higher binding to human serum albumin than its non-deuterated counterpart, suggesting that such effects should be considered during development. nih.gov

Regulatory Pathways: For deuterated compounds intended as new drugs, the regulatory pathway can be challenging. Developers must demonstrate a clear clinical advantage over the existing non-deuterated version in terms of efficacy, safety, or dosing frequency. musechem.comnih.gov Proving that the benefits of deuteration are "non-obvious" is a key hurdle in patent law and regulatory approval. nih.gov

Interactive Table: Key Research Gaps in Deuterated Analogue Studies

| Research Gap | Description | Impact on the Field | References |

|---|---|---|---|

| Predictability of Effects | The difficulty in forecasting how deuteration will alter a drug's metabolism, efficacy, and safety profile in vivo. | Requires extensive, costly empirical testing for each new compound; hinders rational design. | musechem.comnih.gov |

| Cost and Scalability of Synthesis | High production costs associated with deuterium enrichment and complex synthetic processes. | Limits widespread adoption, especially for cost-sensitive applications, and can be a barrier to research. | businessresearchinsights.comneulandlabs.com |

| Metabolic Shunting vs. Blocking | Uncertainty over whether deuteration will simply block a metabolic pathway or redirect it to create different metabolites. | Can lead to unexpected or undesirable metabolic profiles, negating the intended benefit. | nih.gov |

| Regulatory and Patent Hurdles | The need to prove that the advantages of a deuterated drug are novel and not an "obvious" modification of the original. | Creates significant risk and investment hurdles for pharmaceutical developers. | musechem.comnih.gov |

Q & A

Q. What is the methodological rationale for using deuterium substitution in Dacomitinib-d10 (dihydrochloride) for pharmacokinetic studies?

Deuterium labeling serves as a stable isotopic tracer to monitor metabolic pathways and quantify drug distribution. Researchers should compare pharmacokinetic profiles of Dacomitinib-d10 with its non-deuterated counterpart using LC-MS/MS to assess deuterium's impact on metabolic stability and half-life. This approach minimizes variability in tracer studies and enables precise quantification .

Q. How should researchers prepare and store stock solutions of Dacomitinib-d10 (dihydrochloride) to ensure stability?

Dissolve the compound in DMSO to create a 10–50 mg/mL stock solution, followed by dilution in solvents like 20% SBE-β-CD in saline for in vivo studies. Store aliquots at -20°C or -80°C, protected from light, to prevent degradation. Validate stability via HPLC before each experiment to confirm integrity .

Q. What analytical techniques are recommended to confirm deuterium incorporation and purity of Dacomitinib-d10 (dihydrochloride)?

Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation. Purity (>99%) should be confirmed via HPLC with UV detection, referencing the Certificate of Analysis (COA) provided by suppliers .

Q. How can researchers optimize solubility for in vitro assays involving Dacomitinib-d10 (dihydrochloride)?

For low aqueous solubility, pre-dissolve in DMSO (≤50 µL), then dilute in cell culture media to a final DMSO concentration ≤0.1%. For insoluble batches, use sonication (≤50°C) or co-solvents like PEG-400. Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate Dacomitinib-d10’s efficacy in EGFR-mutant cancer models?

Use patient-derived xenografts (PDXs) or cell lines (e.g., HCC827, H1975) harboring EGFR T790M or exon 19 deletions. Compare dose-response curves of Dacomitinib-d10 with first-generation EGFR inhibitors (e.g., gefitinib) to assess resistance profiles. Include pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure with target inhibition .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for deuterated kinase inhibitors like Dacomitinib-d10?

Conduct parallel studies measuring plasma protein binding and tissue distribution using radiolabeled or fluorescent analogs. Adjust for deuterium’s isotope effect on CYP450 metabolism by comparing hepatic microsomal stability assays across species. Integrate physiologically based pharmacokinetic (PBPK) models to predict human dosing .

Q. How can researchers assess off-target interactions of Dacomitinib-d10 (dihydrochloride) in proteomic studies?

Employ chemoproteomic profiling using immobilized kinase inhibitors or activity-based protein profiling (ABPP). Validate hits via CRISPR/Cas9 knockout or siRNA silencing in relevant cell lines. Cross-reference with databases like KinomeScan to prioritize high-confidence off-targets .

Q. What methodologies are recommended for tracing Dacomitinib-d10’s metabolic fate in preclinical models?

Administer Dacomitinib-d10 intravenously in rodents and collect plasma, urine, and tissues at timed intervals. Extract metabolites using solid-phase extraction (SPE) and identify via UPLC-QTOF-MS. Compare fragmentation patterns with non-deuterated Dacomitinib to distinguish deuterium-retaining metabolites .

Q. How should researchers address batch-to-batch variability in deuterated compounds during longitudinal studies?

Source multiple batches from certified suppliers and validate consistency via NMR, HR-MS, and bioactivity assays (e.g., EGFR phosphorylation IC50). Include batch-specific controls in each experiment and statistically adjust for variability using mixed-effects models .

Q. What experimental controls are critical when using Dacomitinib-d10 in combination therapy studies?

Include monotherapy arms for Dacomitinib-d10 and partner drugs (e.g., cisplatin, osimertinib) to differentiate synergistic vs. additive effects. Use isobaric tags (TMT) in proteomic workflows to quantify target engagement across treatment groups. Validate synergy via Chou-Talalay combination indices .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable efficacy in 2D vs. 3D culture models), validate using orthogonal assays (e.g., Western blot for EGFR downregulation) and assess hypoxia or stromal interactions via co-culture systems .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for animal studies and deposit raw data (e.g., RNA-seq, pharmacokinetic curves) in public repositories like Figshare. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.